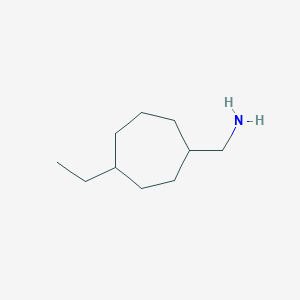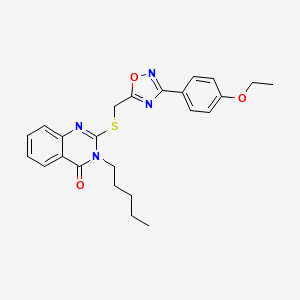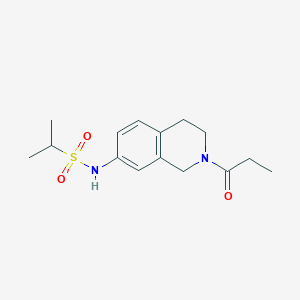
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide” is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41. It belongs to the class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products .
Synthesis Analysis
The synthesis of THIQ-based compounds, including “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide” is based on the THIQ heterocyclic scaffold . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for molecular structure analysis.Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- The compound has been utilized in the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylates through Pictet-Spengler condensation, contributing to the field of organic chemistry and synthesis methodologies (Silveira et al., 1999).
- It is also involved in the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, where its structural properties were studied, highlighting its role in molecular and crystal structure analysis (Bougheloum et al., 2013).
Biological Activities :
- This compound has been studied for its antimicrobial and antifungal activities. Research showed that some derivatives exhibited high activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential in developing new antimicrobial agents (Fadda et al., 2016).
Potential in Drug Metabolism :
- In drug metabolism, a related compound, a biaryl-bis-sulfonamide, was studied for its metabolites in mammalian systems using microbial biocatalysis. This research is significant for understanding drug metabolism and developing new pharmacological agents (Zmijewski et al., 2006).
Pharmacological Profile :
- The pharmacological profile of derivatives of 1,2,3,4-tetrahydroisoquinoline, including sulfonamide derivatives, was evaluated. This included studies on their anticonvulsant effects and inhibition of the enzyme carbonic anhydrase, which is relevant in the treatment of epilepsy (Gitto et al., 2009).
Matrix Metalloproteinase Inhibition :
- Tetrahydroisoquinoline-based sulfonamide hydroxamates, related to this compound, were synthesized and found to be potent inhibitors of matrix metalloproteinases, which is significant in the context of cancer research and treatment (Ma et al., 2004).
Propriétés
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)17-8-7-12-5-6-14(9-13(12)10-17)16-21(19,20)11(2)3/h5-6,9,11,16H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSBESFCLAFHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2798915.png)
![(2-bromophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2798916.png)
![2-Cyano-N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]pyridine-3-sulfonamide](/img/structure/B2798918.png)
![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2798920.png)
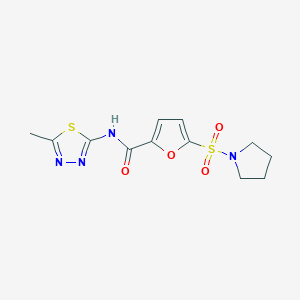
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methoxyphenyl)amino)acetic acid](/img/structure/B2798922.png)
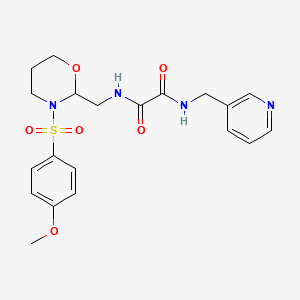
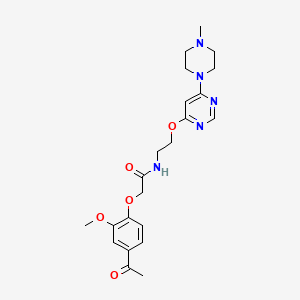
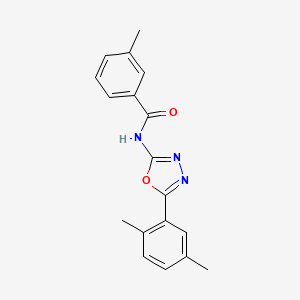
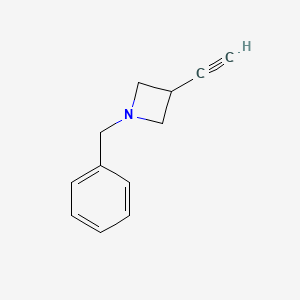
![methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2798929.png)

